molecular formula C16H25NO2 B150349 Lycodoline CAS No. 6900-92-1

Lycodoline

Cat. No. B150349
CAS RN: 6900-92-1
M. Wt: 263.37 g/mol
InChI Key: DBMXKPOCXQNWOQ-WALBABNVSA-N
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Description

Enantioselective Total Synthesis of Lycopodine

The first enantioselective total synthesis of lycopodine was achieved through a series of carefully orchestrated steps. The synthesis involved a highly diastereoselective organocatalyzed cyclization to establish the key stereocenters at C7 and C8. A tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization was then employed to form the tricyclic core of the molecule . This work not only demonstrates the synthetic accessibility of lycopodine but also opens the door to the synthesis of related alkaloids.

Synthesis Strategy for Lycopodium Alkaloids

A unified strategy for synthesizing "miscellaneous" Lycopodium alkaloids was developed, culminating in the total synthesis of (+/-)-lyconadin A. The synthesis began with a vinylogous ester and bromopicoline and featured a key oxidative C-N bond-forming reaction. This reaction formed the lyconadin pentacycle from a tetracyclic precursor. The success of this synthesis hinged on the efficient preparation of a pyridine-annulated cycloheptadiene tricycle, which could be a general strategy for accessing a variety of natural products with seven-membered rings .

Isolation and Asymmetric Synthesis of Lycopodium Alkaloids

The isolation and asymmetric synthesis of Lycopodium alkaloids, including several new alkaloids such as lycoposerramines-C, -V, -W, and cernuine, have been described. Asymmetric total synthesis played a pivotal role in determining the structures of these complex natural products, highlighting the importance of synthetic chemistry in the field of natural product research .

Development of an Enantioselective Route

The development of an enantioselective route toward Lycopodium alkaloids led to the total synthesis of lycopodine. This synthesis featured an organocatalytic, intramolecular Michael addition and a tandem 1,3-sulfonyl shift/Mannich cyclization to construct the tricyclic core ring system. The work provided a detailed mechanistic discussion and showcased the application of these discoveries to the enantioselective total synthesis of lycopodine .

Protecting-Group-Free Total Synthesis of (-)-Lycopodine

A protecting-group-free synthesis of (-)-lycopodine was demonstrated, which was completed in only 8 steps from Wade's fawcettimine enone. The synthesis utilized a phosphoric acid promoted alkyne aza-Prins cyclization reaction to construct the key core of the alkaloid, establishing the bridged B-ring and the C13 quaternary stereocenter. This approach also provided a new efficient method for preparing other lycopodine-type alkaloids .

Total Synthesis of Lycopalhine A

The total synthesis of lycopalhine A was reported, featuring the construction of a tricyclic system via cleavage of a cyclopropane ring and an intramolecular Michael addition. The synthesis also included the stereoselective introduction of a 2-aminoethyl moiety and a stereoselective intramolecular aldol reaction .

Asymmetric Total Synthesis of Lycoposerramine-R

The first asymmetric total synthesis of lycoposerramine-R was accomplished using a strategy that included a stereoselective intramolecular aldol cyclization to give a cis-fused 5/6 bicyclic skeleton. Additionally, a new method for constructing the pyridone ring via the aza-Wittig reaction was developed .

Synthesis of Lycoposerramine Z

A concise synthesis of lycoposerramine Z was reported, which utilized a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction. This strategy led to enantiopure cis-decahydroquinolines, which are key intermediates in the synthesis of this Lycopodium alkaloid .

Asymmetric Total Synthesis of Lycopoclavamine-A

An asymmetric total synthesis of lycopoclavamine-A, a fawcettimine-type Lycopodium alkaloid, was achieved. The synthesis involved a stereoselective Pauson-Khand reaction and a stereoselective conjugate addition to construct a quaternary carbon center at C-12 .

Studies Towards the Total Synthesis of Lycoposerramine A

Efforts towards the total synthesis of lycoposerramine A were described, including the synthesis of a model compound for the tetracyclic core. Key steps involved a desymmetrising free-radical cyclisation and a spirocyclisation. Earlier approaches using a high-yielding stereoselective anionic cyclisation of a cyclohexa-1,4-diene were also reported .

Scientific Research Applications

Pharmacokinetics and Biological Distribution

Lycodoline, an alkaloid found in Lycopodii Herba, has been studied for its pharmacokinetics and distribution in biological tissues. Ma et al. (2019) developed a method to determine lycodoline in rat plasma and brain tissue, which helped in understanding its absorption and elimination patterns. This research is significant for expanding preclinical studies of Lycopodii Herba, demonstrating that lycodoline can pass through the blood-brain barrier (Ma, Gu, Wang, Liu, & Di, 2019).

Chemical Synthesis and Structural Analysis

Zhao et al. (2017) conducted a study on the total synthesis of Lycopodium alkaloids, including lycodoline. Their research offers insights into the structural diversity of these alkaloids and suggests a connection between lycojaponicumin D and lycodoline. This study aids in understanding the complex structures of Lycopodium alkaloids and their potential biological significance (Zhao, Zhang, Du, Lu, Cao, Deng, & Fan, 2017).

Potential for Alzheimer's Disease Treatment

A study by Hanif et al. (2015) investigated the effect of homeopathic Lycopodium clavatum, which contains lycodoline, on memory functions in memory-impaired rats. They found that this treatment improved learning and memory, suggesting potential benefits in conditions like Alzheimer's disease (Hanif, Kumar, Singh, & Shukla, 2015).

Acetylcholinesterase Inhibitory Activity

Halldorsdottir, Jaroszewski, & Olafsdottir (2010) explored the acetylcholinesterase inhibitory activities of lycopodane-type alkaloids, including lycodoline. Their findings contribute to understanding the potential therapeutic applications of these alkaloids in neurological disorders, although the alkaloids showed lower activity compared to other potent inhibitors (Halldorsdottir, Jaroszewski, & Olafsdottir, 2010).

Ethnopharmacological Relevance

Konrath et al. (2012) evaluated Lycopodium clavatum and Lycopodium thyoides, which contain lycodoline, for their medicinal potential in central nervous system conditions. They found that these plants exhibit acetylcholinesterase inhibitory activity and antioxidant effects, supporting their traditional use in treating Alzheimer's related processes (Konrath, Neves, Lunardi, Passos, Simões-Pires, Ortega, Gonçalves, Cabrera, Moreira, & Henriques, 2012).

Safety And Hazards

Lycodoline is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Future Directions

In the future, structures of these newly isolated compounds could be used to determine enzyme inhibition or protein binding through a molecular docking approach . This could lead to necessary changes in existing structures and accordingly, the new derivatives of lycodine structures could be synthesized .

properties

IUPAC Name

(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMXKPOCXQNWOQ-WALBABNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lycodoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycodoline
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Lycodoline
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Lycodoline
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Lycodoline
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Lycodoline
Reactant of Route 6
Lycodoline

Citations

For This Compound
284
Citations
CH Heathcock, EF Kleinman… - Journal of the American …, 1982 - ACS Publications
Intramolecular Mannich condensation is shown to be a powerful method for thesynthesis of lycopodiumalkaloids (eq 2). Two syntheses of (i)-lycopodine (1) have been developed. In the …
Number of citations: 162 pubs.acs.org
XH Zhao, Q Zhang, JY Du, XY Lu, YX Cao… - Journal of the …, 2017 - ACS Publications
… /Mannich cyclization cascade of lycodoline oxide (miyoshianine A… lycodoline and lycojaponicumin D (route c). To probe the feasibility of this approach, lycojaponicumin D and …
Number of citations: 28 pubs.acs.org
WA Ayer, GG Iverach - Tetrahedron Letters, 1962 - Elsevier
1 It has subsequently been found in several other Lycopodium species, 2 and has been shown2d to be identical to alkaloid L. 30. We now wish to report evidence in favor of structure I …
Number of citations: 23 www.sciencedirect.com
WA Ayer, GG Iverach - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… lycodoline, I\-e now sought to transform lycodoline (11) directly into lycopodine (I). Dehydration of lycodoline with phenylphosphoric dichloride-pyridine gave anhydrolycodoline (IX) in 90…
Number of citations: 44 cdnsciencepub.com
SP Patil - Future Journal of Pharmaceutical Sciences, 2020 - Springer
Background Since long back, several plants species belonging to family Lycopodiaceae or Huperziaceae are being traditionally used in treatment of diseases like Alzheimer’s disease …
Number of citations: 5 link.springer.com
WA Ayer - Natural Product Reports, 1991 - pubs.rsc.org
The present review covers the literature for the period from the beginning of 1986 to October 1990. The Lycopodium alkaloids have not been previously reviewed in publication and …
Number of citations: 177 pubs.rsc.org
DB MacLean - The Alkaloids: Chemistry and Physiology, 1973 - Elsevier
… a molecular complex of lycodoline and clavatine (flabelliformine… inundatum of European origin yielded lycodoline, lycopodine, … mass spectrum of 28 was very similar to that of lycodoline, …
Number of citations: 10 www.sciencedirect.com
JSY Yeap, KH Lim, KT Yong, SH Lim… - Journal of natural …, 2019 - ACS Publications
Three new Lycopodium alkaloids comprising two lycodine-type alkaloids (1, 2) and one fawcettimine alkaloid (3), in addition to 16 known alkaloids, were isolated from Lycopodium …
Number of citations: 14 pubs.acs.org
J Kobayashi, Y Hirasawa… - Journal of Organic …, 2001 - pharmacy.hebmu.edu.cn
Lycopodium alkaloids1 such as serratinine and lycodoline with a common formula of C16N and lycodine with that of C16N2 possess unique tetracyclic frameworks with five to seven …
Number of citations: 103 pharmacy.hebmu.edu.cn
X Ma, DR Gang - Natural product reports, 2004 - pubs.rsc.org
Covering: 1993–2004Lycopodium alkaloids are quinolizine, or pyridine and α-pyridone type alkaloids. Some Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE). …
Number of citations: 752 pubs.rsc.org

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